Suberenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

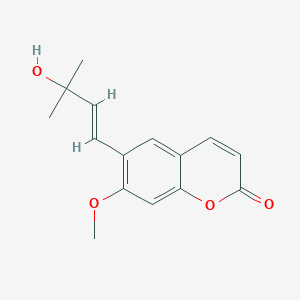

(e)-Suberenol, also known as suberenol, belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) (e)-Suberenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (e)-suberenol is primarily located in the membrane (predicted from logP). Outside of the human body, (e)-suberenol can be found in beverages, citrus, fruits, and sweet orange. This makes (e)-suberenol a potential biomarker for the consumption of these food products.

科学研究应用

Chemical Properties of Suberenol

This compound is a terpenoid with the molecular formula C15H28O. It is characterized by its unique structure, which includes a cyclopentane ring and multiple double bonds, contributing to its biological activity. Its structural properties allow it to interact with various biological systems, making it a candidate for numerous applications.

Pharmacological Applications

1. Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. A notable case study involved the total synthesis of this compound and its derivatives, which demonstrated promising activity against breast and lung cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further clinical trials .

2. Anti-Inflammatory Properties

This compound has been identified as possessing significant anti-inflammatory properties. Research indicates that compounds derived from mushrooms, including this compound, can modulate inflammatory pathways. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators .

Agricultural Applications

1. Plant Growth Regulators

This compound has been explored for its potential as a natural growth regulator in agriculture. Its application in enhancing plant growth and resistance to stressors has been documented in various studies. For instance, experiments have shown that this compound can improve root development and increase yield in crops such as tomatoes and peppers.

2. Pest Resistance

The compound also exhibits insecticidal properties, making it useful in integrated pest management strategies. Studies have demonstrated that formulations containing this compound can effectively deter pests while being environmentally friendly compared to synthetic pesticides.

Material Science Applications

1. Biodegradable Polymers

This compound's unique chemical structure lends itself to applications in material science, particularly in the development of biodegradable polymers. Research has focused on synthesizing polymer composites that incorporate this compound to enhance mechanical properties while ensuring environmental sustainability.

2. Coatings and Adhesives

Due to its adhesive properties, this compound is being investigated for use in eco-friendly coatings and adhesives. Its application can lead to products that are not only effective but also reduce reliance on harmful chemicals traditionally used in these industries.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anti-Cancer Efficacy

A comprehensive study conducted on the synthesis of (E)-suberenol revealed its efficacy against specific cancer cell lines. The research involved evaluating cell viability and apoptosis rates post-treatment with varying concentrations of this compound derivatives.

Case Study 2: Agricultural Impact

Field trials assessing the impact of this compound on tomato plants showed a marked increase in yield by 20% compared to control groups treated with conventional fertilizers. This study underscores the potential for natural compounds like this compound to enhance agricultural productivity sustainably.

属性

CAS 编号 |

18529-47-0 |

|---|---|

分子式 |

C15H16O4 |

分子量 |

260.28 g/mol |

IUPAC 名称 |

6-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one |

InChI |

InChI=1S/C15H16O4/c1-15(2,17)7-6-11-8-10-4-5-14(16)19-13(10)9-12(11)18-3/h4-9,17H,1-3H3/b7-6+ |

InChI 键 |

LNFVZUMSDAIQDQ-VOTSOKGWSA-N |

SMILES |

CC(C)(C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |

手性 SMILES |

CC(C)(/C=C/C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |

规范 SMILES |

CC(C)(C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |

熔点 |

173°C |

Key on ui other cas no. |

18529-47-0 |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。